
4-(3-Methylphenyl)butane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)butane-2-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Methylphenyl)butane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylphenyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-(3-Methylphenyl)butane-2-disulfide using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 4-(3-Methylphenyl)butane-2-disulfide.
Reduction: this compound (from disulfide).
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Methylphenyl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress-related diseases.
Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-(3-Methylphenyl)butane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols can form disulfide bonds, which are important in stabilizing the three-dimensional structure of proteins. The sulfur atom in the thiol group can also participate in various chemical reactions, making it a versatile functional group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain length.
2-Butanethiol: A thiol with a shorter carbon chain and different substitution pattern.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness
4-(3-Methylphenyl)butane-2-thiol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it a valuable compound in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C11H16S |
|---|---|
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)butane-2-thiol |
InChI |
InChI=1S/C11H16S/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3 |
Clave InChI |
WEQAPYLKGQCUDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


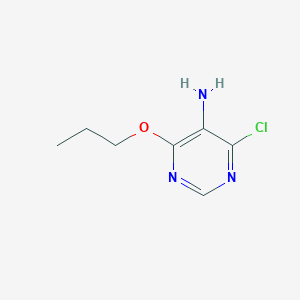
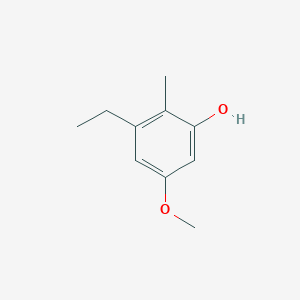
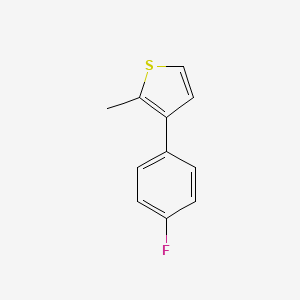
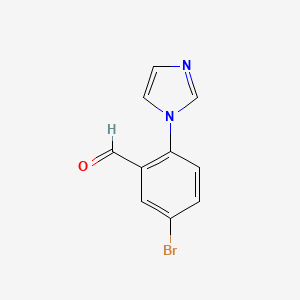
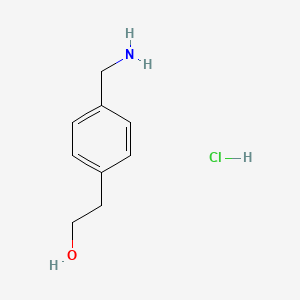
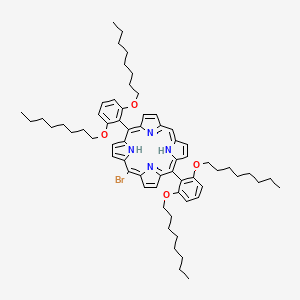
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
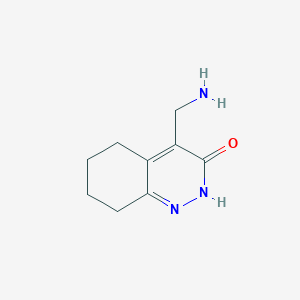
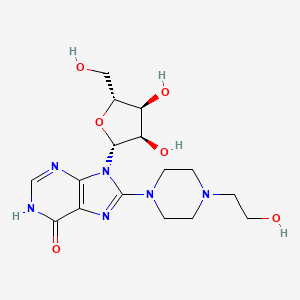
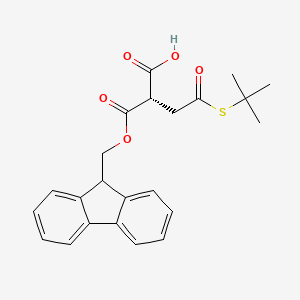
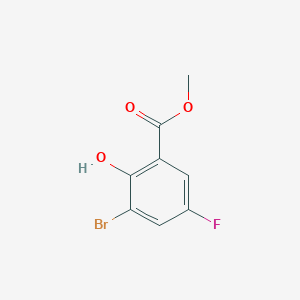
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
